molecular formula C8H8BrN3O B1531632 1-(5-Bromopyridin-3-yl)imidazolidin-2-one CAS No. 1698143-08-6

1-(5-Bromopyridin-3-yl)imidazolidin-2-one

Cat. No.: B1531632
CAS No.: 1698143-08-6
M. Wt: 242.07 g/mol
InChI Key: KTAJDKPPMKRHFD-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)imidazolidin-2-one is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromine atom attached to the pyridine ring and an imidazolidin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromopyridin-3-yl)imidazolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromopyridin-3-amine with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Process optimization and scaling up are crucial to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions at the bromine atom or other positions on the pyridine ring can lead to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)imidazolidin-2-one has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-(5-Bromopyridin-3-yl)imidazolidin-2-one can be compared with other similar compounds, such as:

  • 1-(5-Bromopyridin-3-yl)methanamine: This compound differs by having an amine group instead of the imidazolidin-2-one moiety.

  • 1-(5-Bromopyridin-3-yl)-4-methylpiperazine: This compound features a piperazine ring instead of the imidazolidin-2-one ring.

  • 3-Bromo-5-(pyrrolidinocarbonyl)pyridine: This compound has a pyrrolidinocarbonyl group attached to the pyridine ring.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-6-3-7(5-10-4-6)12-2-1-11-8(12)13/h3-5H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAJDKPPMKRHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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